molecular formula C20H20N6O5 B105543 Quinaspar CAS No. 18921-65-8

Quinaspar

Cat. No. B105543
CAS RN: 18921-65-8
M. Wt: 424.4 g/mol
InChI Key: RJMVWPJFVJJJLO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinaspar is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of spirocyclic iminophosphoranes. Quinaspar has shown promising results in various preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.

Mechanism Of Action

Quinaspar is believed to exert its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Biochemical And Physiological Effects

Quinaspar has been shown to modulate various cellular pathways, leading to its potential therapeutic effects. It has been shown to decrease the production of inflammatory mediators, induce apoptosis in cancer cells, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

Quinaspar has several advantages as a research tool. Its unique chemical structure makes it a potential candidate for drug development. Additionally, it has been shown to have low toxicity and high potency. However, the synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry, which may limit its accessibility to researchers.

Future Directions

There are several future directions for Quinaspar research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, its potential use as an anti-cancer agent and anti-viral agent should be further explored. Furthermore, the development of new synthetic methods for the synthesis of Quinaspar may increase its accessibility to researchers. Overall, Quinaspar has shown great potential as a research tool and a potential drug candidate.

Synthesis Methods

The synthesis of Quinaspar involves the reaction of an aldehyde with a phosphorane to form a spirocyclic intermediate. This intermediate is then treated with an amine to obtain the final product. The synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry.

Scientific Research Applications

Quinaspar has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. Its unique chemical structure makes it a potential candidate for drug development.

properties

CAS RN

18921-65-8

Product Name

Quinaspar

Molecular Formula

C20H20N6O5

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1

InChI Key

RJMVWPJFVJJJLO-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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